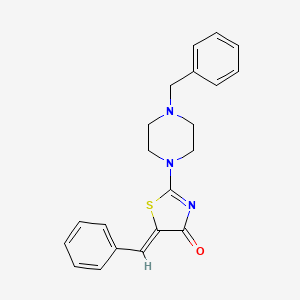![molecular formula C21H20N2O4 B15030487 Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B15030487.png)
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the methoxycarbonyl and amino groups. This can be achieved using reagents such as methyl chloroformate and aniline derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methylquinoline-3-carboxylate
- 3-Acetylquinoline Derivatives
Uniqueness
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl 4-(3-methoxycarbonylanilino)-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-9-8-13(2)10-16(18)19(17)23-15-7-5-6-14(11-15)20(24)26-3/h5-12H,4H2,1-3H3,(H,22,23) |
Clé InChI |
RWFQORRDQWLXJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinolinium](/img/structure/B15030405.png)
![3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15030410.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030412.png)
![N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide](/img/structure/B15030415.png)
![N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B15030419.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15030436.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B15030445.png)
![11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15030454.png)
![3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B15030498.png)

![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
